molecular formula C9H13BO2 B1303772 3-Isopropylphenylboronic acid CAS No. 216019-28-2

3-Isopropylphenylboronic acid

Cat. No.: B1303772
CAS No.: 216019-28-2
M. Wt: 164.01 g/mol
InChI Key: QSWLFBMVIGQONC-UHFFFAOYSA-N
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Description

3-Isopropylphenylboronic acid: is an organic compound with the molecular formula C₉H₁₃BO₂ and a molecular weight of 164.01 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an isopropyl group at the third position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

3-Isopropylphenylboronic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

While the specific mechanism of action for 3-Isopropylphenylboronic acid is not mentioned in the retrieved papers, phenylboronic acids are known to be used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells .

Safety and Hazards

The safety data sheet advises avoiding breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

3-Isopropylphenylboronic acid is a biochemical used for proteomics research . Its future applications could be vast, given the importance of boronic acids in organic synthesis and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylphenylboronic acid typically involves the following steps :

    Stage 1: 1-bromo-3-isopropylbenzene is reacted with n-butyllithium in tetrahydrofuran at -70°C for 0.75 hours under an inert atmosphere.

    Stage 2: Triisopropyl borate is added to the reaction mixture at -70°C, and the mixture is gradually warmed to 0°C over 2 hours.

    Stage 3: The reaction mixture is treated with hydrogen chloride in tetrahydrofuran and water at -20°C, followed by extraction with ethyl acetate to obtain the crude product.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to enhance production rates .

Comparison with Similar Compounds

3-Isopropylphenylboronic acid can be compared with other similar boronic acids :

    Phenylboronic Acid: Lacks the isopropyl group, making it less sterically hindered and potentially less selective in certain reactions.

    4-Isopropylphenylboronic Acid: The isopropyl group is at the fourth position, which may affect the reactivity and selectivity differently.

    3-Methylphenylboronic Acid: Contains a methyl group instead of an isopropyl group, which may influence the steric and electronic properties.

Uniqueness: The presence of the isopropyl group at the third position in this compound provides unique steric and electronic properties, making it a valuable reagent in selective organic transformations .

Properties

IUPAC Name

(3-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWLFBMVIGQONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944201
Record name [3-(Propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216019-28-2
Record name [3-(Propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (7.7 mL, 14.0 mmol) was added dropwise to a stirred solution of 1-bromo-3-isopropyl-benzene (2.4 g, 12.1 mmol) in dry THF (40 mL) over 30 min at −70° C. under nitrogen. The reaction mixture was degassed for 15 min, and triisopropylborate (2.63 g, 14.0 mmol) was added at the same temperature. The reaction mixture was gradually warmed to 0° C. during 90 min and stirred for an additional 30 min at 0° C. The reaction mixture was then cooled to −20° C., and an aqueous solution of 2N HCl (20 mL) was added slowly. THF was distilled off and the reaction mixture was extracted with ethyl acetate (2×20 mL). The combined organic layers were dried over Na2SO4, and concentrated in vacuo to obtain the crude product (1.85 g, 93.5%), which was used for the next step without further purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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